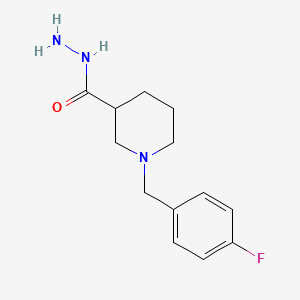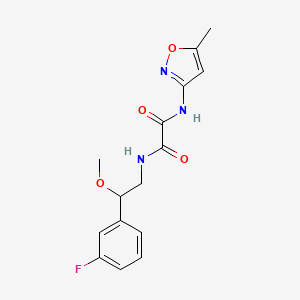
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H25N3O5 and its molecular weight is 519.557. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Applications
The synthesis of related tetrahydroquinazoline derivatives often involves complex reactions that contribute to the understanding of chemical properties and potential applications in pharmaceuticals and materials science. For instance, the Pummerer-type cyclization has been utilized for synthesizing 3-phenyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the intricate methods used to create such compounds and their derivatives. The involvement of boron trifluoride diethyl etherate as a catalyst highlights the chemical flexibility and potential for creating diverse molecular structures (Saitoh et al., 2001).
Biological Activity and Therapeutic Potential
Research on analogs of tetrahydroquinazoline derivatives has shown varied biological activities, including cytotoxic effects against cancer cell lines. The study of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines demonstrates the potential therapeutic applications of these compounds in oncology. The structure-activity relationship explored in these studies provides insights into how modifications in the chemical structure can influence biological efficacy and selectivity (Bu et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid to form 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This intermediate is then coupled with N-(1,3-benzodioxol-5-ylmethyl)amine to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzoic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of 1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
866809-20-3 |
分子式 |
C31H25N3O5 |
分子量 |
519.557 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C31H25N3O5/c1-20-7-9-21(10-8-20)18-33-26-16-23(29(35)32-17-22-11-14-27-28(15-22)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-5-3-2-4-6-24/h2-16H,17-19H2,1H3,(H,32,35) |
InChIキー |
IZNNCZGSNXNVAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



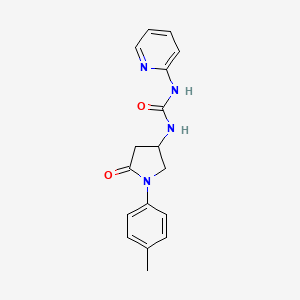
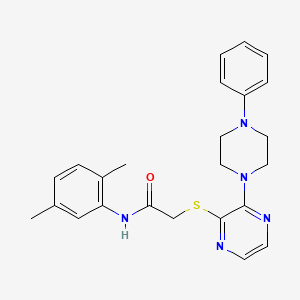
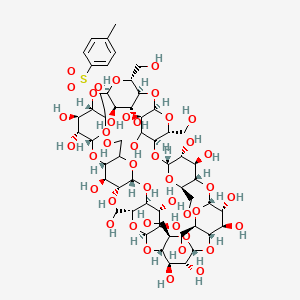
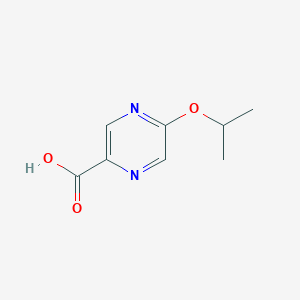
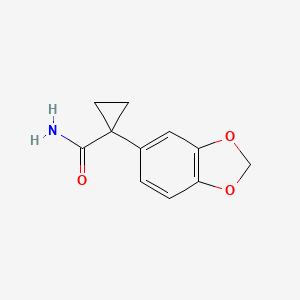
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)
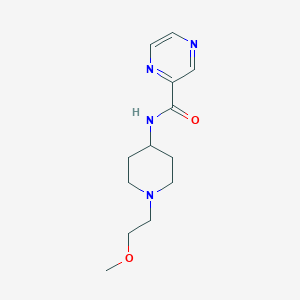
![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)
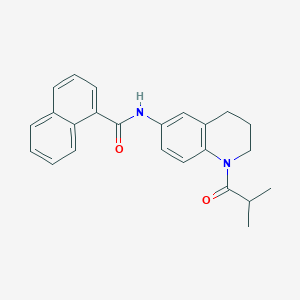
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)
